molecular formula C13H10ClF2NO2S B14930978 N-(3-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide

N-(3-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B14930978
M. Wt: 317.74 g/mol
InChI Key: VHNJZWMXOKYRED-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a chloromethylphenyl group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 2,5-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide involves the inhibition of specific enzymes or receptors in biological systems. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity

Properties

Molecular Formula

C13H10ClF2NO2S

Molecular Weight

317.74 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-10(14)3-2-4-12(8)17-20(18,19)13-7-9(15)5-6-11(13)16/h2-7,17H,1H3

InChI Key

VHNJZWMXOKYRED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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